Cas no 770-65-0 (1-amino-2-phenylbutan-2-ol)
1-amino-2-phenylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-(aminomethyl)-a-ethyl-
- 1-amino-2-phenylbutan-2-ol
- 1-Amino-2-phenyl-2-butanol
- 1-amino-2-phenyl-butan-2-ol
- AC1L2AS5
- F2189-0884
- NSC30434
- SureCN1292634
- NSC-30434
- CS-0296012
- AKOS012067635
- 770-65-0
- F80322
- AB91391
- ULFJMPCWXPSJQL-UHFFFAOYSA-N
- EN300-234847
- 1-Amino-2-phenyl-2-butanol #
- Alpha-aminomethyl-alpha-ethylbenzyl alcohol
- SCHEMBL1292634
- DTXSID70274599
-
- MDL: MFCD11934529
- Inchi: 1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
- InChI Key: ULFJMPCWXPSJQL-UHFFFAOYSA-N
- SMILES: OC(CN)(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: 0.8
Experimental Properties
- PSA: 46.25
- LogP: 1.94320
1-amino-2-phenylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A150321-100mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 100mg |
$201.00 | 2023-06-13 | ||
| TRC | A150321-500mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 500mg |
$ 295.00 | 2022-06-08 | ||
| TRC | A150321-1g |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 1g |
$ 455.00 | 2022-06-08 | ||
| Enamine | EN300-234847-1g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 1g |
$499.0 | 2023-09-15 | ||
| Enamine | EN300-234847-5g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 5g |
$1448.0 | 2023-09-15 | ||
| Enamine | EN300-234847-10g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 10g |
$2146.0 | 2023-09-15 | ||
| TRC | A150321-10mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 10mg |
$87.00 | 2023-06-13 | ||
| TRC | A150321-50mg |
1-Amino-2-phenylbutan-2-ol |
770-65-0 | 50mg |
$127.00 | 2023-06-13 | ||
| Enamine | EN300-234847-0.05g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 0.05g |
$419.0 | 2024-06-19 | |
| Enamine | EN300-234847-0.1g |
1-amino-2-phenylbutan-2-ol |
770-65-0 | 95% | 0.1g |
$439.0 | 2024-06-19 |
1-amino-2-phenylbutan-2-ol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-amino-2-phenylbutan-2-ol
Benzenemethanol, a-(aminomethyl)-a-ethyl- (CAS No. 770-65-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Benzenemethanol, a-(aminomethyl)-a-ethyl-, identified by its CAS number 770-65-0, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional attributes, has garnered attention for its potential applications in drug synthesis, material science, and biochemical studies. The compound's molecular structure, featuring both aromatic and aliphatic moieties, makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.
The chemical structure of Benzenemethanol, a-(aminomethyl)-a-ethyl- consists of a benzene ring substituted with an ethyl group at the alpha position and an aminomethyl group at the other alpha position. This bifunctional nature allows for diverse chemical modifications, making it a valuable building block in synthetic chemistry. The presence of both an amine and an alcohol functionality provides multiple sites for further functionalization, enabling the creation of complex molecules with tailored properties.
In recent years, there has been growing interest in the applications of Benzenemethanol, a-(aminomethyl)-a-ethyl- in pharmaceutical research. Its structural features make it a promising candidate for the synthesis of bioactive molecules. For instance, derivatives of this compound have been explored as potential intermediates in the development of antimicrobial agents. The amine group can be coupled with carboxylic acid derivatives to form amides, which are common motifs in many drugs. Similarly, the alcohol functionality can undergo etherification or esterification reactions to introduce additional layers of complexity into the molecular structure.
One of the most compelling aspects of Benzenemethanol, a-(aminomethyl)-a-ethyl- is its role in the synthesis of chiral compounds. The presence of stereogenic centers in its structure allows for the preparation of enantiomerically pure forms, which are crucial in pharmaceuticals where chirality can significantly influence biological activity. Researchers have leveraged this property to develop enantioselective synthetic routes, enabling the production of high-purity enantiomers for drug development.
The compound has also found utility in material science applications. Its ability to form hydrogen bonds due to the presence of both hydroxyl and amine groups makes it an excellent candidate for polymer chemistry. In particular, polymers derived from Benzenemethanol, a-(aminomethyl)-a-ethyl- have shown promise as biodegradable materials and as components in advanced coatings. These materials exhibit unique properties such as tunable mechanical strength and biocompatibility, making them suitable for various industrial applications.
In academic research, Benzenemethanol, a-(aminomethyl)-a-ethyl- has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure allows researchers to probe fundamental chemical transformations while maintaining control over reaction conditions. This has led to several breakthroughs in organic synthesis, including novel catalytic systems and innovative reaction pathways that could be applied to other complex molecules.
The pharmaceutical industry has also recognized the potential of Benzenemethanol, a-(aminomethyl)-a-ethyl- as a key intermediate in drug discovery. Its structural versatility allows for the rapid screening of numerous derivatives to identify lead compounds with desired pharmacological properties. Computational modeling studies have further highlighted its suitability for virtual screening campaigns, where large libraries of compounds can be rapidly evaluated for their binding affinity to biological targets.
The synthesis of Benzenemethanol, a-(aminomethyl)-a-ethyl- itself is an area of active research. Recent advancements in synthetic chemistry have led to more efficient and sustainable methods for its preparation. For example, catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts towards green chemistry principles. These innovations not only improve the economic feasibility of producing this compound but also reduce its environmental footprint.
The biological activity of derivatives of Benzenemethanol, a-(aminomethyl)-a-ethyl- has been extensively studied. Preclinical trials have demonstrated promising results in various therapeutic areas, including anti-inflammatory and anticancer applications. The compound's ability to modulate biological pathways suggests that it could serve as a foundation for developing new treatments for complex diseases. Further clinical investigations are warranted to fully elucidate its therapeutic potential and establish safe dosing regimens.
The future prospects for Benzenemethanol, a-(aminomethyl)-a-ethyl- are vast and exciting. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in both academic research and industrial development. Its unique combination of structural features and functional properties makes it an indispensable tool for chemists and pharmacologists alike.
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